Field: Chemistry, specifically NMR Spectroscopy .
Summary of Application: ®-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide, a compound similar to “4-nitro-N-(1-phenylethyl)benzamide”, is a potential chiral solvating agent (CSA) for the spectral resolution of enantiomers via 1H NMR spectroscopy .
Results or Outcomes: The compound was able to discriminate a wide selection of analytes with functional groups including alcohols, amines/amides, carboxylic acids, phosphine oxides, phospholene oxides, and sulfoxides .
Field: Chemistry, specifically Organic Synthesis .
Summary of Application: Benzamides, including “4-nitro-N-(1-phenylethyl)benzamide”, can be synthesized through direct condensation of carboxylic acids and amines .
Method of Application: The reaction was performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
Results or Outcomes: The method provided a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .
Field: Pharmacology .
Summary of Application: Benzimidazole derivatives, which are structurally similar to “4-nitro-N-(1-phenylethyl)benzamide”, have been found to possess a wide range of pharmacological properties .
Method of Application: Researchers have synthesized a large number of benzimidazole derivatives, many of which have shown excellent bioactivity against various ailments .
Results or Outcomes: Several promising therapeutic candidates are undergoing human trials, and some of these are going to be approved for clinical use .
Field: Medicinal Chemistry .
Summary of Application: Derivatives with 4-nitro, 4-chloro, 4-fluoro, 4-bromo, and unsubstituted groups have shown good to moderate inhibitory actions against S. aureus and M. tuberculosis H37Rv .
Method of Application: The analogues with phenyl, 3,4-dimethoxy, and 4-chloro groups were tested for their inhibitory properties .
Results or Outcomes: These analogues exhibited moderate to good inhibitory property against S. aureus and M. tuberculosis H37Rv .
Field: Pharmaceutical Industry .
Summary of Application: Amide compounds, including benzamides like “4-nitro-N-(1-phenylethyl)benzamide”, are used widely in the pharmaceutical industry . They are also used as an intermediate product in the synthesis of therapeutic agents .
Method of Application: These compounds are usually produced from the reaction between carboxylic acids and amines at high temperature .
Results or Outcomes: Amide compounds are in the structures of potential drug compounds such as loperamide (Imodium AD, antidiarrheal), acetaminophen (analgesic), lidocaine (Xylocaine, local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), lipitor and vyvanse .
Summary of Application: Compounds similar to “4-nitro-N-(1-phenylethyl)benzamide” have shown antibacterial activities against E. coli, K. pneumoniae, and S. aureus .
Method of Application: The synthesized compounds were tested for their inhibitory properties .
Results or Outcomes: The derivatives with 4-nitro, 4-chloro, 4-fluoro, 4-bromo, and unsubstituted exerted good to moderate inhibitory actions against S. aureus and M. tuberculosis H37Rv .
4-Nitro-N-(1-phenylethyl)benzamide is an organic compound characterized by its nitro and amide functional groups, represented by the molecular formula . This compound features a phenylethyl group attached to a benzamide, with a nitro group located at the para position of the benzene ring. Its structure can be depicted as follows:
As with any new compound, it is advisable to handle 4-Nitro-N-(1-phenylethyl)benzamide with caution due to lack of specific safety data. Amides can potentially react with strong acids or bases, and nitro groups can be mildly explosive under certain conditions []. Always consult a safety data sheet (SDS) if working with this compound and wear appropriate personal protective equipment (PPE).
The biological activity of 4-nitro-N-(1-phenylethyl)benzamide has not been extensively documented in literature, but compounds with similar structures often exhibit:
Several synthetic routes have been proposed for the preparation of 4-nitro-N-(1-phenylethyl)benzamide:
4-Nitro-N-(1-phenylethyl)benzamide has potential applications in various fields:
Several compounds share structural similarities with 4-nitro-N-(1-phenylethyl)benzamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-N-(1-phenylethyl)benzamide | Amino group instead of nitro | Exhibits different biological activities due to amino group. |
| 3-Hydroxy-4-nitro-N-(1-phenylethyl)benzamide | Hydroxy group at the meta position | Potentially different solubility and reactivity due to hydroxyl group. |
| 4-Methoxy-N-(1-phenylethyl)benzamide | Methoxy group instead of nitro | May show altered electronic properties affecting reactivity. |
These comparisons highlight the uniqueness of 4-nitro-N-(1-phenylethyl)benzamide, particularly its specific nitro substitution pattern and potential biological activities that may differ from its analogs.